molecular formula C8H6FIO2 B2613868 2-Fluoro-4-iodo-6-methoxybenzaldehyde CAS No. 2090466-20-7

2-Fluoro-4-iodo-6-methoxybenzaldehyde

Cat. No. B2613868
CAS RN: 2090466-20-7
M. Wt: 280.037
InChI Key: SRKLWQVRRXSUHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-iodo-6-methoxybenzaldehyde” is a synthetic compound of scientific interest. It has a CAS Number of 2384659-20-3 and a molecular weight of 280.04 . The IUPAC name for this compound is 2-fluoro-6-iodo-4-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Fluoro-4-iodo-6-methoxybenzaldehyde is 1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . The SMILES string is COc1cccc(F)c1C=O .


Physical And Chemical Properties Analysis

The melting point of a related compound, 2-Fluoro-6-methoxybenzaldehyde, is between 59-63 °C . The flash point is greater than 110 °C .

Scientific Research Applications

Fluorogenic Aldehyde Monitoring in Aldol Reactions
A novel fluorogenic aldehyde with a 1,2,3-triazole moiety, designed for monitoring aldol reactions through fluorescence increase, demonstrates the potential of incorporating 2-fluoro-4-iodo-6-methoxybenzaldehyde analogs in chemical synthesis monitoring. This aldehyde's fluorescence is quenched by the 4-formylphenyl group, with the aldol product exhibiting significantly higher fluorescence, highlighting its use in evaluating reaction conditions and catalyst activities (Guo & Tanaka, 2009).

Anticancer Activity of Fluorinated Analogues
Research into fluorinated analogues of combretastatin, utilizing fluorinated benzaldehydes, underscores the relevance of such compounds in developing anticancer agents. The synthesis of these analogues from fluorinated benzaldehydes and their potent cell growth inhibitory properties affirm the significance of 2-fluoro-4-iodo-6-methoxybenzaldehyde derivatives in medicinal chemistry (Lawrence et al., 2003).

Synthesis of Methyl 4-Bromo-2-methoxybenzoate
The transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate, with steps involving bromination and hydrolysis to yield 4-bromo-2-fluorobenzaldehyde, indicates the utility of 2-fluoro-4-iodo-6-methoxybenzaldehyde in complex organic syntheses, showcasing its versatility in synthetic chemistry applications (Bing-he, 2008).

Bioconversion Potential in Fungal Metabolism
The study of the bioconversion potential of Bjerkandera adusta with fluorinated substrates, including attempts to produce novel halogenated aromatic compounds, reflects on the environmental and biotechnological relevance of compounds like 2-fluoro-4-iodo-6-methoxybenzaldehyde. Although no new chlorinated compounds were produced, such research points to the potential ecological roles and biotransformation capabilities of these compounds (Lauritsen & Lunding, 1998).

Facile Synthesis and Adrenergic Activity Analysis
The facile synthesis of 3-fluoro-4-methoxybenzaldehyde and its structural identification suggest the importance of methodological advancements in synthesizing fluorinated compounds. Such research aids in understanding the chemical properties and potential biological activities of related compounds, including 2-fluoro-4-iodo-6-methoxybenzaldehyde, in the context of medicinal chemistry (Bao-jie, 2006).

Safety and Hazards

2-Fluoro-4-iodo-6-methoxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-fluoro-4-iodo-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKLWQVRRXSUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)I)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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